molecular formula C16H28O B14213480 Hexadec-15-YN-8-one CAS No. 744208-95-5

Hexadec-15-YN-8-one

Cat. No.: B14213480
CAS No.: 744208-95-5
M. Wt: 236.39 g/mol
InChI Key: GEPRRVHBYKLHBB-UHFFFAOYSA-N
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Description

Hexadec-15-YN-8-one is an organic compound with the molecular formula C16H28O It is a long-chain alkyne ketone, characterized by the presence of a triple bond at the 15th carbon and a ketone group at the 8th carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadec-15-YN-8-one can be synthesized through several methods. One common approach involves the alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected ω-bromoalcohols, followed by the cleavage of the trimethylsilyl moiety and the tetrahydropyranyl protecting group. The final step involves a copper (II)-catalyzed Eglinton coupling to obtain the desired alkyne ketone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as flash chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Hexadec-15-YN-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of hexadec-15-YN-8-ol.

    Substitution: The alkyne group can participate in substitution reactions, such as nucleophilic addition, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be employed for nucleophilic addition reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Hexadec-15-YN-8-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexadec-15-YN-8-one involves its interaction with various molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and labeling studies. Additionally, the ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Hexadec-15-YN-1-ol: A similar compound with an alcohol group instead of a ketone.

    Hexadec-13-en-11-yn-1-yl acetate: Another related compound with an acetate group and a double bond in the chain.

Uniqueness

Hexadec-15-YN-8-one is unique due to its specific positioning of the alkyne and ketone groups, which confer distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

744208-95-5

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

hexadec-15-yn-8-one

InChI

InChI=1S/C16H28O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h1H,4-15H2,2H3

InChI Key

GEPRRVHBYKLHBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCCCCCC#C

Origin of Product

United States

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